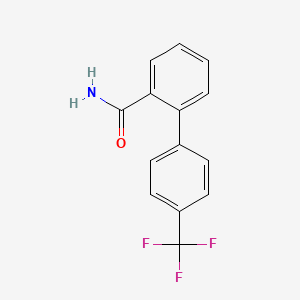

4'-(Trifluoromethyl)-1,1'-biphenyl-2-carboxamide

Description

Significance of Biphenyl (B1667301) Carboxamide Scaffolds in Organic and Medicinal Chemistry Research

The biphenyl carboxamide scaffold is a foundational structure in the fields of organic and medicinal chemistry. Biphenyl skeletons are prevalent in numerous natural products, particularly lignans, and are recognized for their structural diversity and a wide array of biological activities. acs.org This structural motif serves as a versatile and multifaceted platform in drug discovery and development. ajgreenchem.com

Researchers have extensively investigated biphenyl derivatives, leading to the development of compounds with a broad spectrum of pharmacological applications. These include uses as anti-inflammatory, antimicrobial, antifungal, antihypertensive, and antitumor agents. acs.orgajgreenchem.com For instance, novel carboxamide derivatives featuring a biphenyl pharmacophore have been designed and synthesized as potential fungicidal agents for managing resistance in plant pathogens. acs.org The amide bond itself is a critical component of many bioactive molecules, including various clinically approved drugs, which underscores the importance of the carboxamide group in this scaffold. acs.org Furthermore, biphenyl analgesics like diflunisal (B1670566) and flurbiprofen (B1673479) are established in the market, highlighting the therapeutic success of this chemical class. The inherent versatility of the biphenyl structure allows for systematic modifications, enabling researchers to fine-tune the pharmacological profiles of new chemical entities. ajgreenchem.com

Strategic Role of Trifluoromethyl Groups in Modulating Chemical Reactivity and Biological Interactions

The incorporation of a trifluoromethyl (-CF3) group into a molecular scaffold is a key strategy in modern drug design, employed to enhance the physicochemical and biological properties of a compound. mdpi.com The unique characteristics of the -CF3 group profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. mdpi.com

One of the primary advantages of the trifluoromethyl group is its ability to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to enzymatic degradation, which can lead to a longer biological half-life for the drug candidate. mdpi.com Additionally, this group significantly increases lipophilicity, which can improve a molecule's ability to permeate biological membranes, thereby enhancing absorption and distribution. smolecule.com

The trifluoromethyl group is also a potent electron-withdrawing substituent, which can modulate the electronic properties of the molecule and influence its interactions with biological targets. It is often used as a bioisostere for other atoms or groups, like chlorine or a methyl group, allowing for the fine-tuning of steric and electronic properties to optimize drug-receptor binding and selectivity. mdpi.com The strategic placement of a trifluoromethyl group has been instrumental in the development of numerous successful drugs, demonstrating its critical role in medicinal chemistry. mdpi.com

Overview of Key Research Trajectories and Interdisciplinary Relevance of the Chemical Compound

While extensive research on 4'-(Trifluoromethyl)-1,1'-biphenyl-2-carboxamide is still emerging, its structural components suggest several key research trajectories. The combination of the proven biphenyl carboxamide scaffold and the modulating trifluoromethyl group makes it a prime candidate for investigation across various scientific disciplines.

Medicinal Chemistry and Pharmaceutical Development: The primary research focus for this compound lies in its potential as a therapeutic agent. Based on the activities of analogous structures, research is likely to explore its efficacy in several areas:

Anticancer Agents: Derivatives of trifluoromethyl-substituted biphenyls are known to exhibit tumor growth inhibition. smolecule.com Similarly, trifluoromethyl-containing benzamides have been designed as potent inhibitors of critical signaling pathways in cancer, such as the Hedgehog signaling pathway. nih.govresearchgate.net

Antimicrobial and Antifungal Activity: The biphenyl core is associated with antimicrobial properties, and the trifluoromethyl group can enhance membrane permeability, potentially leading to potent antimicrobial and antifungal agents. acs.orgsmolecule.com

Anti-inflammatory and Analgesic Activity: Given that several biphenyl derivatives are used as non-steroidal anti-inflammatory drugs (NSAIDs), this compound could be investigated for similar activities.

The table below summarizes the potential therapeutic applications based on the activities of structurally related compounds.

| Potential Therapeutic Application | Rationale based on Analogous Compounds |

| Oncology | Trifluoromethyl-containing compounds often exhibit anticancer properties; related benzamides inhibit key cancer signaling pathways. smolecule.comnih.gov |

| Infectious Diseases | Biphenyl carboxamides have shown fungicidal activity; the -CF3 group can enhance antimicrobial efficacy. acs.orgsmolecule.com |

| Inflammation and Pain | The biphenyl scaffold is a common feature in established anti-inflammatory drugs. |

| Cardiovascular Disease | The related carboxylic acid, Xenalipin, has been investigated as a hypolipidemic agent. |

Materials Science: Beyond its biomedical potential, this compound may have applications in materials science. The thermal stability and electronic properties imparted by the biphenyl and trifluoromethyl moieties could be leveraged in the development of advanced materials, such as specialized polymers or coatings. smolecule.comchemimpex.com

Synthetic Chemistry: The compound also serves as a valuable chemical intermediate. The carboxamide and trifluoromethyl groups provide reactive sites for further chemical transformations, allowing it to be used as a building block in the synthesis of more complex organic molecules. smolecule.com Common reactions could include the hydrolysis of the carboxamide to the corresponding carboxylic acid or its use in various coupling reactions. smolecule.com

The interdisciplinary relevance of this compound stems from its potential to bridge medicinal chemistry, materials science, and synthetic organic chemistry, making it a compound of considerable interest for future academic and industrial research.

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO/c15-14(16,17)10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(18)19/h1-8H,(H2,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDRRTURNBKLIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20580632 | |

| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20580632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91748-20-8 | |

| Record name | (1,1'-Biphenyl)-2-carboxamide, 4'-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091748208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20580632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-(TRIFLUOROMETHYL)PHENYL)BENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PA3WHT6PWZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategic Approaches to the Chemical Compound

Formation of the Biphenyl (B1667301) Framework

The central challenge in synthesizing 4'-(Trifluoromethyl)-1,1'-biphenyl-2-carboxamide is the creation of the carbon-carbon bond linking the two phenyl rings. Transition-metal-catalyzed cross-coupling reactions are the most prevalent and efficient methods for this transformation.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds between sp²-hybridized carbon atoms, making it an ideal strategy for constructing biphenyl scaffolds. ugr.es This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base.

For the synthesis of the target compound's core, two primary Suzuki-Miyaura pathways can be envisioned:

Coupling of 2-bromobenzamide with (4-trifluoromethylphenyl)boronic acid. This approach builds the biphenyl structure with the carboxamide group already in place.

Coupling of a 2-halo-benzoic acid derivative (e.g., 2-bromobenzoic acid) or a 2-halo-benzonitrile with (4-trifluoromethylphenyl)boronic acid, followed by a subsequent conversion of the carboxylic acid or nitrile group into the desired carboxamide.

Research on related structures demonstrates the feasibility of this approach. For instance, the synthesis of 1-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid was achieved through a Suzuki-Miyaura coupling, providing a template for the conditions that would be applicable to the target molecule. ajgreenchem.com The reaction generally proceeds with high yields and tolerates a wide variety of functional groups.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling for Biphenyl Synthesis

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 1-(4-bromophenyl)cyclopropane-1-carboxylic acid | (4-(trifluoromethyl)phenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | Reflux | 77% | ajgreenchem.com |

| 1-bromo-4-fluorobenzene | 4-carboxyphenylboronic acid | Pd Nanoparticles on Graphene | K₂CO₃ | DMF/Water | 110 °C | High Conversion | ugr.es |

| Aryl Bromides | Arylboronic acids | Pd(OAc)₂ / o-(di-tert-butylphosphino)biphenyl | K₃PO₄ | Toluene | Room Temp. | Not specified | researchgate.net |

Note: The data represents analogous reactions, as a specific published synthesis of this compound via this exact route was not detailed in the surveyed literature.

Nickel-Mediated Cross-Coupling Strategies

Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. polyu.edu.hk They can facilitate the coupling of aryl halides with organoboron reagents and have shown unique reactivity, sometimes succeeding where palladium catalysts fail, particularly with more challenging substrates like aryl fluorides or chlorides. beilstein-journals.orgnih.govresearchgate.net

The mechanism of nickel-catalyzed cross-coupling is similar in principle to that of palladium, involving oxidative addition, transmetalation, and reductive elimination steps. A key difference can be the involvement of different nickel oxidation states, such as Ni(I)/Ni(III) cycles, in addition to the more traditional Ni(0)/Ni(II) pathway. researchgate.net This alternative mechanistic pathway can account for the different reactivity profile observed with nickel catalysts. For the synthesis of this compound, a nickel-catalyzed Suzuki-type reaction between 2-chlorobenzamide and (4-trifluoromethylphenyl)boronic acid could be a viable and economical approach.

Table 2: Typical Components in Nickel-Catalyzed Biaryl Synthesis

| Component | Examples | Purpose | Reference |

|---|---|---|---|

| Nickel Precatalyst | Ni(cod)₂, NiCl₂(dppp), Ni(OAc)₂ | Source of the active Ni(0) catalyst. | polyu.edu.hkbeilstein-journals.org |

| Ligand | PCy₃, PPh₃, bipyridine (bipy) | Stabilizes the nickel center and modulates its reactivity. | nih.gov |

| Base | K₃PO₄, Na₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation. | nih.gov |

| Solvent | Toluene, Dioxane, THF, DMF | Solubilizes reactants and influences reaction rate. | polyu.edu.hk |

Introduction of the Trifluoromethyl Moiety

An alternative synthetic strategy involves forming the biphenyl-2-carboxamide scaffold first and then introducing the trifluoromethyl (CF₃) group. This "late-stage" functionalization is an active area of research, as it allows for the diversification of complex molecules.

Direct Trifluoromethylation Techniques

Direct C-H trifluoromethylation involves the substitution of a hydrogen atom on the aromatic ring with a CF₃ group. These reactions typically proceed via a radical mechanism, where a trifluoromethyl radical (•CF₃) is generated from a suitable precursor. Common reagents for generating •CF₃ include CF₃SO₂Na (Langlois' reagent) and Togni's reagents.

For this strategy to be effective in synthesizing this compound, the C-H trifluoromethylation of 1,1'-biphenyl-2-carboxamide would need to be highly regioselective for the 4'-position. nih.gov The directing effects of the existing substituents on the biphenyl system would be critical. The carboxamide group at the 2-position and the phenyl group at the 1-position would influence the electronic and steric environment of the second ring, guiding the incoming radical. However, achieving high para-selectivity on an unsubstituted ring in such a system is a significant challenge, which may explain why this route is less common than the building-block approach described in section 2.1.

Photochemical Methods for Trifluoromethyl Group Incorporation

Many modern direct trifluoromethylation methods utilize photochemical activation. beilstein-journals.org Photoredox catalysis, in particular, has become a powerful tool for generating trifluoromethyl radicals under mild conditions. In a typical photoredox cycle, a photocatalyst (often an iridium or ruthenium complex) absorbs visible light and becomes excited. This excited state can then interact with a CF₃ source (like CF₃SO₂Cl or Togni's reagent) via single-electron transfer (SET) to generate the trifluoromethyl radical. This radical can then add to the aromatic ring of the substrate. rsc.org

The application of photochemical methods to the synthesis of the target compound would face the same regioselectivity challenges as other direct trifluoromethylation techniques. The reaction's success would hinge on the intrinsic electronic preferences of the biphenyl-2-carboxamide substrate to direct the radical attack to the desired 4'-position over other available C-H bonds.

Carboxamide Bond Formation Techniques

A highly convergent and common route to this compound involves the synthesis and subsequent amidation of 4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid. This carboxylic acid precursor is readily accessible via the Suzuki-Miyaura coupling of 2-bromobenzoic acid and (4-trifluoromethylphenyl)boronic acid and is also commercially available. chemdad.comfishersci.ca

The conversion of a carboxylic acid to a primary amide can be achieved through several reliable methods:

Activation and Amination: The carboxylic acid is first converted to a more reactive derivative, such as an acyl chloride (using thionyl chloride (SOCl₂) or oxalyl chloride) or an active ester. This intermediate is then treated with ammonia (B1221849) or an ammonia equivalent to form the amide.

Peptide Coupling Reagents: A wide array of coupling reagents, developed primarily for peptide synthesis, can be used to directly form the amide bond from the carboxylic acid and an amine source. luxembourg-bio.com Reagents like DCC (dicyclohexylcarbodiimide), HATU, or HOBt activate the carboxylic acid in situ, allowing for a one-pot reaction.

Hydrolysis of a Nitrile: An alternative route involves the synthesis of 4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile, which can then be hydrolyzed to the primary carboxamide. lumenlearning.com This hydrolysis can be performed under acidic or basic conditions, often with careful control to prevent further hydrolysis to the carboxylic acid. nih.govoatext.comgoogle.com

Table 3: Common Reagents for Carboxylic Acid to Primary Amide Conversion

| Method | Reagents | General Conditions | Reference |

|---|---|---|---|

| Acyl Chloride Formation | 1. SOCl₂ or (COCl)₂ 2. NH₄OH or NH₃ | Two-step process, often performed in a non-protic solvent followed by reaction with ammonia. | nih.gov |

| Coupling Reagents | DCC, EDC, HATU, HOBt, PyBOP | One-pot reaction with the carboxylic acid and an ammonia source (e.g., NH₄Cl) in the presence of a base. | luxembourg-bio.com |

| Boron-based Reagents | B(OCH₂CF₃)₃ | Direct amidation of the carboxylic acid with an amine source under heating. | nih.gov |

Amidation Reactions from Carboxylic Acid Precursors

The most direct route to this compound involves the amidation of its corresponding carboxylic acid precursor, 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid. bldpharm.comfishersci.ca This transformation can be achieved through several conventional methods. A common approach is the conversion of the carboxylic acid into a more reactive acyl halide, typically an acyl chloride, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with ammonia (NH₃) to furnish the primary amide.

Alternatively, direct amidation methods that avoid the isolation of reactive intermediates are gaining prominence. These reactions often employ catalysts to facilitate the condensation of the carboxylic acid and amine. For instance, Lewis acids such as titanium tetrafluoride (TiF₄) have been shown to catalyze the direct amidation of various aromatic and aliphatic carboxylic acids in refluxing toluene, offering high yields for a variety of carboxamides. researchgate.net This type of protocol presents a more atom-economical approach for the synthesis of the target compound from its carboxylic acid precursor.

Coupling Reagent-Mediated Amide Synthesis

A widely employed and versatile strategy for forming the amide bond in this compound is the use of coupling reagents. This method involves the in-situ activation of the carboxylic acid group of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid, followed by nucleophilic attack by an amine source. A vast array of coupling reagents has been developed, each with specific advantages concerning reactivity, suppression of side reactions, and compatibility with various functional groups. researchgate.net

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive acyl-substituted intermediate (such as an active ester or a phosphonium or uronium/aminium salt). This intermediate is then susceptible to nucleophilic attack by ammonia to form the desired amide. The choice of reagent can be critical, especially for sterically hindered substrates or when racemization of chiral centers is a concern in analog synthesis. rsc.org

Below is a table summarizing common classes of coupling reagents applicable to this synthesis.

| Class | Example Reagent | Name | Notes |

| Carbodiimides | DCC | Dicyclohexylcarbodiimide (B1669883) | Forms a nearly insoluble dicyclohexylurea byproduct, useful for solution-phase reactions. peptide.com |

| DIC | Diisopropylcarbodiimide | The diisopropylurea byproduct is more soluble, making it suitable for solid-phase synthesis. peptide.com | |

| Phosphonium Salts | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Highly effective reagents that generally give clean reactions and can be used in excess. sigmaaldrich.com |

| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | One of the most commonly employed reagents, generating OBt active esters. sigmaaldrich.com | |

| Aminium/Uronium Salts | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Very efficient peptide coupling reagents with low racemization, especially with HOBt. peptide.com |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Reacts faster than HBTU with less epimerization due to the anchimeric assistance from the pyridine nitrogen of the HOAt leaving group. peptide.comsigmaaldrich.com |

Multi-Step Synthetic Sequences for the Chemical Compound and its Analogs

Directed Ortho-Metalation and Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. slideshare.net In the context of biphenyl-2-carboxamide analogs, the N,N-disubstituted carboxamide group serves as an efficient directed metalation group (DMG). The DMG coordinates to an organolithium base, directing deprotonation specifically at the adjacent ortho position (C3).

A study on the mechanism of DoM for N,N-dialkyl-2-biphenyl carboxamides revealed a significant divergence in regioselectivity based on the reaction conditions. acs.orgnih.gov

Directed ortho-Metalation (DoM): Treatment of an N,N-diethyl-2-biphenyl carboxamide with sec-butyllithium (s-BuLi) in the presence of TMEDA at -78°C leads to lithiation exclusively at the C3 position. Quenching this lithiated intermediate with an electrophile introduces a substituent at this site. acs.org

Directed remote Metalation (DreM): In contrast, using lithium diisopropylamide (LDA) as the base at higher temperatures (0°C to room temperature) results in metalation at the C2' position of the other aromatic ring. acs.org This remote metalation is proposed to proceed through a complex-induced proximity effect (CIPE). acs.org

The following table summarizes the conditions leading to different metalation outcomes for a model N,N-dialkylbiphenyl-2-carboxamide.

| Reaction | Base/Conditions | Site of Metalation | Subsequent Reaction | Product Type |

| DoM | s-BuLi/TMEDA, THF, -78°C | C3 | Quench with Electrophile | C3-Substituted Biphenyl Carboxamide acs.org |

| DreM | LDA, THF, 0°C - rt | C2' | Intramolecular Cyclization | Fluorenone acs.orgnih.gov |

This tunable regioselectivity provides a strategic platform for synthesizing a wide range of functionalized analogs of this compound, either by introducing substituents at the C3 position or by using the C2' lithiation to build more complex, fused ring systems. unblog.fr

Annulation Reactions for Related Scaffolds

Annulation, or ring-forming, reactions are pivotal in expanding the structural diversity of molecular scaffolds. The Directed remote Metalation (DreM) of N,N-dialkylbiphenyl-2-carboxamides provides a direct entry into annulation reactions that yield polycyclic aromatic compounds. acs.org

Chemical Reactivity, Transformation Pathways, and Derivatization of the Chemical Compound

Reactivity Profile of the Carboxamide Functional Group

The carboxamide is a robust functional group, known for its relative stability due to resonance delocalization between the nitrogen lone pair and the carbonyl group. stackexchange.com Consequently, transformations involving the cleavage of the amide C-N bond typically require forcing conditions or specialized catalytic systems. stackexchange.comnih.gov

Hydrolytic Transformations Under Varied Conditions

The hydrolysis of the primary carboxamide in 4'-(Trifluoromethyl)-1,1'-biphenyl-2-carboxamide to its corresponding carboxylic acid, 4'-(Trifluoromethyl)-1,1'-biphenyl-2-carboxylic acid, and ammonia (B1221849) is a classic transformation that can be achieved under either acidic or basic conditions, generally requiring heat.

Acid-Catalyzed Hydrolysis: Under strong acidic conditions (e.g., aqueous H₂SO₄ or HCl), the carbonyl oxygen of the carboxamide is protonated, which increases the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of ammonia (as an ammonium (B1175870) ion) yields the carboxylic acid.

Base-Catalyzed Hydrolysis: In the presence of a strong base (e.g., aqueous NaOH or KOH), the hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon. This forms a tetrahedral intermediate which then collapses to expel the amide anion (NH₂⁻), a very poor leaving group. A proton transfer from the initially formed carboxylic acid to the amide anion generates a carboxylate salt and ammonia. Acidic workup is then required to protonate the carboxylate and isolate the final carboxylic acid product.

Amide and Ester Coupling Reactions Utilizing the Carboxamide

Direct conversion of the stable amide group to other amides (transamidation) or esters is a synthetically challenging endeavor. stackexchange.comnih.gov However, modern catalytic methods have been developed to facilitate such transformations.

Direct Conversion: Recent advancements have demonstrated that nickel-based catalysts can activate the typically inert amide C-N bond, allowing for direct conversion to esters under mild conditions. nih.gov This method avoids the use of harsh reagents and a large excess of the alcohol nucleophile. While not specifically demonstrated on this compound, it is plausible that this substrate could undergo similar transformations. Other reported methods for direct amide-to-ester conversion include the use of oxonium salts (Meerwein's reagent) or cerium oxide catalysts. stackexchange.com

| Method | Catalyst/Reagent | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| Nickel-Catalyzed Esterification | Ni(cod)₂, SIPr ligand | Alcohol, Toluene, 110 °C | Corresponding Ester | stackexchange.comnih.gov |

| Meerwein's Reagent | (Et)₃O⁺BF₄⁻, then dilute acid | Two-step process | Ethyl Ester | stackexchange.com |

Indirect, Two-Step Conversion: A more conventional and widely applicable strategy involves a two-step sequence:

Hydrolysis: The starting carboxamide is first hydrolyzed to 4'-(Trifluoromethyl)-1,1'-biphenyl-2-carboxylic acid as described in section 3.1.1.

Coupling: The resulting carboxylic acid is then activated and coupled with a desired amine or alcohol. For amide synthesis, common coupling reagents include dicyclohexylcarbodiimide (B1669883) (DCC) or uronium/aminium salts like HATU, which form an active ester intermediate that readily reacts with a primary or secondary amine. organic-chemistry.org For ester synthesis (esterification), the carboxylic acid can be reacted with an alcohol under acidic catalysis (e.g., Fischer esterification) or converted to a more reactive acyl chloride, which then reacts readily with an alcohol. tandfonline.com This two-step approach provides a versatile route to a wide array of ester and amide derivatives.

Aromatic Reactivity and Electrophilic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing the biphenyl (B1667301) core. The reactivity and regioselectivity of these substitutions on this compound are governed by the electronic properties of the two substituents. wikipedia.org

Electronic Influence of the Trifluoromethyl Group on Aromatic Rings

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group. beilstein-journals.org Its effect is primarily inductive (-I effect) due to the high electronegativity of the three fluorine atoms. wikipedia.org This strong inductive withdrawal of electron density significantly deactivates the aromatic ring to which it is attached, making it much less nucleophilic and therefore less reactive toward electrophiles. wikipedia.orgwikipedia.org

Regioselectivity in Electrophilic Aromatic Substitutions

The directing effect of each substituent determines the position of electrophilic attack.

-CF₃ Group: As a strong deactivating group without a resonance-donating effect, the trifluoromethyl group is a meta-director. wikipedia.orgyoutube.com It deactivates the ortho and para positions more than the meta position, so any substitution on its ring would be directed to the C-3' and C-5' positions.

-CONH₂ Group: The resonance donation from the nitrogen lone pair directs incoming electrophiles to the ortho and para positions. youtube.comsaskoer.ca In this molecule, the para position (C-5) is occupied by the biphenyl linkage. Therefore, the carboxamide group directs substitution to the ortho positions (C-3 and C-6). The C-6 position is sterically hindered by the adjacent phenyl ring, making the C-3 position the most probable site for electrophilic attack.

Given that the ring with the carboxamide is the more activated (or less deactivated) of the two, the primary product of an electrophilic aromatic substitution reaction, such as nitration or halogenation, is predicted to be the one substituted at the C-3 position. stmarys-ca.edursc.org

| Substituent | Ring Position | Electronic Effect | Reactivity Effect | Directing Effect | Predicted Major Substitution Site(s) |

|---|---|---|---|---|---|

| -CONH₂ | C-2 | -I, +M | Deactivating | Ortho, Para | C-3 |

| -CF₃ | C-4' | -I | Strongly Deactivating | Meta | (C-3', C-5') (Minor pathway) |

Cross-Coupling Reactions Involving the Biphenyl Core

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, enabling further derivatization of the biphenyl core. wikipedia.orgbeilstein-journals.org These reactions typically require an aryl halide or pseudohalide as a coupling partner. Therefore, to utilize these methods, this compound would first need to be halogenated (e.g., brominated or iodinated). Based on the regioselectivity discussed in section 3.2.2, this halogenation would likely occur at the C-3 position to yield 3-halo-4'-(trifluoromethyl)-1,1'-biphenyl-2-carboxamide. This halogenated intermediate could then serve as a substrate for various cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction would involve coupling the 3-halo intermediate with a variety of aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base. nih.govresearchgate.net This would allow for the synthesis of complex terphenyl or other poly-aromatic systems.

Mizoroki-Heck Reaction: The 3-halo derivative could be coupled with an alkene using a palladium catalyst to introduce a new alkenyl substituent at the C-3 position. mdpi.comnih.gov This reaction is a versatile method for forming new carbon-carbon double bonds.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the 3-halo intermediate with a primary or secondary amine. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com This would introduce a new amino functional group onto the biphenyl core, providing access to a different class of derivatives.

Functional Group Interconversions and Analog Generation

The generation of analogs from a lead compound is a cornerstone of medicinal chemistry and materials science, aimed at refining biological activity, tuning physical properties, and exploring structure-activity relationships. The scaffold of this compound offers multiple sites for chemical modification, including the carboxamide group and the aromatic biphenyl core. Research into related structures demonstrates a variety of synthetic pathways for creating a diverse library of derivatives.

One significant area of exploration involves the modification of the carboxamide moiety. While direct derivatization of this compound is one route, extensive research on structurally similar compounds, such as those derived from 4-(trifluoromethyl)benzohydrazide, provides a clear blueprint for potential transformations. nih.gov These transformations highlight the reactivity of the acylhydrazone motif, which is closely related to the primary amide of the target compound.

Key synthetic approaches for generating analogs include:

N-Alkylation: The amide nitrogen can be alkylated to produce secondary amides. More complex analogs, such as N-alkyl hydrazine-1-carboxamides, have been synthesized from a related hydrazide precursor by reacting it with various isocyanates. This method is efficient, rapid, and often results in high yields (89-99%). nih.gov

In Situ Isocyanate Generation: For alkyl groups where the corresponding isocyanate is not commercially available, it can be generated in situ from the respective amine and triphosgene, followed by reaction with a hydrazide. This two-step, one-pot method has proven effective, with yields ranging from 78% to 91%. nih.gov

Acylation: The amide or a related hydrazide can undergo further acylation. For instance, direct acylation with hexanoyl chloride in the presence of a base like triethylamine (B128534) (TEA) has been used to produce 1,2-diacylhydrazines. nih.gov

Cyclization Reactions: The carboxamide functional group can be utilized as a precursor for synthesizing heterocyclic analogs. For example, N-hexyl-2-[4-(trifluoromethyl)benzoyl]-hydrazine-1-carboxamide, an analog of the core structure, has been converted into N-Hexyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine. This transformation involves a cyclization reaction, significantly altering the structure and properties of the parent molecule. nih.gov

The biphenyl core itself can also be modified. The Suzuki-Miyaura coupling reaction is a powerful and widely used method for synthesizing biphenyl derivatives. acs.org By varying the boronic acid and aryl halide starting materials, a vast array of analogs with different substitution patterns on either aromatic ring can be generated, allowing for systematic exploration of the chemical space around the this compound scaffold. acs.org

The trifluoromethyl group is generally stable, but its electronic-withdrawing nature influences the reactivity of the aromatic ring to which it is attached. The development of novel trifluoromethylation reagents and protocols continues to be an active area of research, enabling the introduction of this crucial functional group at various stages of a synthetic sequence. beilstein-journals.orgnih.govnih.gov

Table 1: Examples of Analog Generation from a Related Hydrazide Precursor

| Reaction Type | Reagents | Resulting Functional Group/Scaffold | Typical Yield | Reference |

|---|---|---|---|---|

| Reaction with Isocyanate | R-NCO, Acetonitrile (B52724) | N-Alkyl Hydrazine-1-carboxamide | 89-99% | nih.gov |

| In Situ Isocyanate Formation | 1. R-NH2, Triphosgene, TEA 2. Hydrazide | N-Alkyl Hydrazine-1-carboxamide | 78-91% | nih.gov |

| Acylation | Hexanoyl chloride, TEA | 1,2-Diacylhydrazine | 79% | nih.gov |

| Cyclization | Triphenylphosphine, 1,2-dibromo-1,1,2,2-tetrachloroethane, TEA | 1,3,4-Oxadiazole | Not specified | nih.gov |

| Biphenyl Core Synthesis | Aryl Boronic Acids, Aryl Halides, Pd(PPh3)4, K3PO4 | Substituted Biphenyl | ~78% (average) | acs.org |

Exploration of Ligand Role in Catalytic Reactions

The molecular architecture of this compound contains several structural motifs that are characteristic of effective ligands in transition-metal catalysis. While direct applications of this specific compound as a ligand are not yet widely documented, its constituent parts—the biaryl backbone, the carboxamide linker, and the electronically-modifying trifluoromethyl group—are prevalent in numerous established ligand systems.

The biphenyl scaffold is a privileged structure in ligand design. The restricted rotation around the C-C single bond connecting the two aryl rings can give rise to atropisomerism, a form of axial chirality. This is the basis for highly successful chiral biaryl phosphine (B1218219) ligands like BINAP, which are instrumental in asymmetric catalysis. The steric bulk of the biphenyl unit can create a defined chiral pocket around a metal center, influencing the stereochemical outcome of a reaction.

The carboxamide group can serve as a coordination site for a metal catalyst. The oxygen and nitrogen atoms of the amide are potential donor atoms that can bind to a metal center, forming a stable chelate ring. This interaction can influence the electronic properties and reactivity of the catalytic center.

Structurally related molecules have been explicitly studied for their ligand properties. For example, 4-(trifluoromethyl)benzene-1-carboximidamide, which features a carboximidamide group instead of a carboxamide, has been investigated as a ligand for the protein trypsin, highlighting the ability of the trifluoromethylphenyl core to participate in molecular recognition. researchgate.net

Given these features, this compound and its derivatives represent a promising, yet underexplored, class of potential ligands for catalysis. Their synthesis from readily available precursors allows for systematic modification of the biphenyl core and the amide group, enabling the fine-tuning of steric and electronic properties for specific catalytic applications.

Table 2: Structural Features and Their Potential Roles in Catalysis

| Structural Feature | Potential Role as a Ligand | Example in Established Systems |

|---|---|---|

| 1,1'-Biphenyl Backbone | Provides steric bulk, a rigid scaffold, and potential for axial chirality (atropisomerism). | BINAP and other biaryl phosphine ligands used in asymmetric hydrogenation and cross-coupling reactions. |

| Carboxamide Group (-CONH2) | Acts as a bidentate or monodentate coordination site for a metal center via oxygen and/or nitrogen lone pairs. | Amide-containing ligands are used in a variety of catalytic transformations. |

| Trifluoromethyl Group (-CF3) | Acts as a strong electron-withdrawing group to modulate the electronic properties of the ligand and the catalytic activity of the metal center. beilstein-journals.org | Electronically modified bipyridyl and phosphine ligands used in cross-coupling and trifluoromethylation reactions. beilstein-journals.org |

Structure Activity Relationship Sar and Mechanistic Investigations in Biological Systems Research

Conformational Analysis and Molecular Recognition Mechanisms

The three-dimensional structure of 4'-(Trifluoromethyl)-1,1'-biphenyl-2-carboxamide is fundamental to its interaction with biological macromolecules. The molecule possesses three key structural regions: the carboxamide group, the phenyl ring to which it is attached, and the 4'-(trifluoromethyl)phenyl ring. The amide functional group has a strong preference for a planar conformation due to resonance stabilization. This planarity is crucial for forming specific hydrogen bonds with biological targets.

Molecular recognition is driven by a combination of interactions:

Hydrogen Bonding: The amide group is a key pharmacophore, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen acting as a hydrogen bond acceptor. These interactions are critical for anchoring the ligand within a receptor's active site.

π-π Stacking: The two aromatic rings can engage in π-π stacking or T-shaped interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein's binding site. researchgate.net

Hydrophobic Interactions: The phenyl rings and the trifluoromethyl group contribute to the molecule's hydrophobicity, allowing it to favorably interact with nonpolar pockets in a biological target.

Impact of the Trifluoromethyl Group on Molecular Interactions

The incorporation of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacological properties. Its effects on this compound are multifaceted.

Table 1: Comparison of Lipophilicity Parameters

| Feature | Parent Compound (Biphenyl-2-carboxamide) | Trifluoromethylated Analogue | Effect of -CF3 Group |

|---|---|---|---|

| Hansch π Value | 0 (for H) | +0.88 | Increased Lipophilicity |

| Predicted LogP | Lower | Higher | Increased Lipophilicity |

| Membrane Permeability | Lower | Higher | Enhanced Permeability |

Note: This table presents generalized data based on established principles of medicinal chemistry.

One of the most significant advantages of the trifluoromethyl group is its ability to enhance metabolic stability. medchemexpress.com Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes, typically at the para-position. By occupying the 4'-position, the -CF3 group blocks this common site of metabolism.

Furthermore, the carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen (C-H) bond (~414 kJ/mol). medchemexpress.com This inherent strength makes the trifluoromethyl group highly resistant to enzymatic cleavage and degradation. medchemexpress.commedchemexpress.com In research models, replacing a metabolically liable group (like a methyl or nitro group) with a trifluoromethyl group has been shown to significantly increase the compound's half-life in liver microsome assays. selleckchem.comnih.gov This increased stability leads to improved bioavailability and a longer duration of action in vivo.

The trifluoromethyl group can profoundly influence a molecule's binding affinity for its target protein through several mechanisms. medchemexpress.com

Hydrophobic Interactions: The -CF3 group is larger and more hydrophobic than a hydrogen or methyl group, allowing it to form more extensive and stronger hydrophobic interactions with nonpolar pockets in a receptor. webedcafe.com This can significantly increase the binding affinity and potency of the compound.

Electrostatic Effects: Fluorine is the most electronegative element, making the -CF3 group a strong electron-withdrawing substituent. This alters the electronic distribution of the attached phenyl ring, which can modulate electrostatic or dipole interactions with the target protein. medchemexpress.com

Conformational Effects: As seen in studies of glucocorticoid receptor ligands, the steric bulk of the -CF3 group can influence the ligand's bound conformation, which can determine its functional effect (e.g., agonist vs. antagonist) while maintaining high binding potency. bioworld.comimrpress.com

Table 2: Illustrative Impact of Trifluoromethylation on Binding Affinity

| Compound Pair | Target | IC50 / EC90 (Compound without -CF3) | IC50 / EC90 (Compound with -CF3) | Fold Improvement |

|---|---|---|---|---|

| Biphenyl (B1667301) Mannoside Analogs | FimH | 1000 nM | 120 nM | ~8x |

| Biphenyl Mannoside Amide Analogs | FimH | Not specified | 30 nM | >30x (vs. ester) |

Data adapted from a study on FimH antagonists to illustrate the potency enhancement conferred by a trifluoromethyl group in a biphenyl scaffold. nih.gov

Structure-Activity Correlates for Specific Biological Pathways

Research has identified the N-phenylbiphenyl-2-carboxamide scaffold, particularly with trifluoromethyl substitution, as a potent inhibitor of the microsomal triglyceride transfer protein (MTP). bioworld.com MTP is an intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. imrpress.comnih.gov By inhibiting MTP, these compounds block the loading of triglycerides onto apoB, thereby reducing the secretion of these lipoproteins into the bloodstream. imrpress.com This mechanism is a key therapeutic strategy for lowering levels of LDL-cholesterol. nih.gov

Structure-activity relationship studies have shown that the this compound core is a critical pharmacophore for MTP inhibition. This is exemplified by the potent MTP inhibitor dirlotapide (B1670757), which contains this exact structural moiety. researchgate.netnih.gov The trifluoromethyl group is thought to enhance binding by fitting into a hydrophobic pocket within the MTP protein. The biphenyl scaffold provides the correct orientation for the molecule, while the carboxamide group can form crucial hydrogen bonds within the active site.

Table 3: MTP Inhibitory Activity of Compounds with the Biphenyl-2-Carboxamide Scaffold

| Compound Name/Series | Biological System | Potency (IC50 / pIC50) |

|---|---|---|

| Janssen N-phenylbiphenyl-2-carboxamide series | HepG2 cells (ApoB secretion) | pIC50 = 7.97 |

| Dirlotapide | HepG2 cells | Potent MTP inhibition |

| Lomitapide (BMS-201038) | in vitro MTP assay | IC50 = 8 nM |

Data sourced from references researchgate.netmedchemexpress.combioworld.comnih.gov. These compounds are structurally related to or contain the this compound moiety.

The mechanism involves the inhibitor molecule binding to MTP and preventing its association with lipids, thereby halting the lipoprotein assembly line. This leads to a significant reduction in plasma levels of triglycerides and LDL-cholesterol, an effect demonstrated in numerous preclinical and clinical models with MTP inhibitors containing this chemical scaffold. webedcafe.comtandfonline.com

Research on Receptor Agonism/Antagonism

While direct studies on this compound are not extensively detailed in the available literature, research into structurally similar compounds provides significant insights into its potential receptor interactions, particularly concerning the Sphingosine-1-Phosphate Receptor 1 (S1P1) and the P2Y14 receptor (P2Y14R).

S1P1 Receptor Research: The S1P1 receptor is a G-protein-coupled receptor that plays a crucial role in regulating lymphocyte trafficking. nih.govacs.org Agonism of this receptor can lead to immunosuppressive effects, making it a target for autoimmune diseases like multiple sclerosis. nih.gov A notable analog, 4-methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide , which shares the core 2-(trifluoromethyl)biphenyl (B1313366) structure, has been identified as a potent and selective S1P1 agonist. nih.govacs.org This compound is unusual as it lacks the polar headgroup typical of many S1P1 agonists. nih.gov It demonstrates excellent potency (EC50 = 0.035 μM, 96% efficacy) and over 100-fold selectivity against other S1P receptor subtypes (S1P2–5). acs.org The activity of this analog suggests that the trifluoromethyl-biphenyl scaffold is a viable backbone for designing potent S1P1 modulators. nih.govacs.org

P2Y14R Antagonism Studies: The P2Y14 receptor is activated by UDP-glucose and is involved in inflammatory and immune responses. nih.govsemanticscholar.org Consequently, antagonists of this receptor are being investigated as potential treatments for inflammatory conditions. nih.govresearchgate.net Research in this area has identified potent antagonists built upon biaryl cores. One prominent lead compound, 4-[4-(4-piperidinyl)-phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid (PPTN) , features a 4-(trifluoromethyl)phenyl group and displays high affinity and selectivity for the P2Y14R (IC50 = 0.4 nM). nih.govsemanticscholar.org The success of this and other biaryl antagonists highlights the importance of the trifluoromethylphenyl moiety in achieving potent P2Y14R antagonism. nih.govsemanticscholar.org These findings suggest that the this compound structure could serve as a foundational element for developing novel P2Y14R antagonists.

Cellular Pathway Modulation Studies

The introduction of fluorinated groups, such as trifluoromethyl, can significantly influence a molecule's interaction with cellular machinery, potentially leading to the modulation of various signaling pathways critical for cell survival and proliferation.

Cell Cycle Arrest and DNA Lesion Response: Certain cytotoxic agents exert their effects by causing DNA damage, which in turn triggers cell cycle arrest to allow for repair or initiates apoptosis if the damage is too severe. nih.gov For example, the fluorinated benzothiazole (B30560) 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole has been shown to induce DNA adduct formation and cause cell cycle arrest in G1 and S phases in sensitive MCF-7 breast cancer cells. nih.gov This activity is dependent on the aryl hydrocarbon receptor (AhR) signaling pathway, which leads to the metabolic activation of the compound into DNA-damaging species. nih.gov This mechanism suggests that biphenyl carboxamides with similar functional groups could potentially be activated to induce DNA lesions and halt the cell cycle. nih.govnih.gov

Reactive Oxygen Species (ROS) Generation and JNK Activation: The generation of reactive oxygen species is a common mechanism of action for various anticancer compounds. nih.gov Increased intracellular ROS can lead to oxidative stress and activate downstream signaling cascades, such as the c-Jun N-terminal kinase (JNK) pathway, which is heavily involved in mediating apoptosis. nih.govmdpi.comresearchgate.net Studies on certain sulfonamide derivatives have demonstrated that they can significantly increase ROS production, leading to the activation of the JNK signaling pathway and subsequent apoptosis in colorectal cancer cells. nih.gov The pro-apoptotic effect could be diminished by using a JNK inhibitor, confirming the pathway's role. nih.gov

Caspase-3 Dependent Apoptosis: Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. nih.gov A key executioner in this process is caspase-3. nih.govnih.gov The activation of caspase-3 is a hallmark of the final stages of apoptosis, leading to the cleavage of essential cellular proteins and cell death. nih.gov Research on a curcumin (B1669340) analog, FLLL32, showed that it induces apoptosis in oral cancer cells through a caspase-dependent mechanism, activating caspase-8, caspase-9, and ultimately, the executioner caspase-3. mdpi.com This activation is often the culmination of other signaling events, including the JNK and p38 MAPK pathways. mdpi.com

Analog Design Strategies and Substituent Effects on Biological Activity Profiles

The design of analogs based on the this compound scaffold involves strategic modifications to enhance potency, selectivity, and pharmacokinetic properties. The trifluoromethyl (-CF3) group is a key substituent frequently used in medicinal chemistry for this purpose. jelsciences.comresearchgate.nethovione.com

Incorporating a -CF3 group can profoundly affect a molecule's lipophilicity, metabolic stability, and binding interactions. researchgate.netnih.gov While replacing a methyl (-CH3) group with a -CF3 group does not improve bioactivity on average across a large dataset, a significant portion of such substitutions (9.19%) can increase biological activity by at least an order of magnitude. nih.gov The energy gains from this substitution are often driven by changes in electrostatic energy or solvation free energy. nih.gov The -CF3 group is more lipophilic (hydrophobic parameter π = +0.88) than a hydrogen or methyl group, which can enhance membrane permeability and in vivo transport. beilstein-journals.org

A study on biphenyl mannoside FimH antagonists provides a clear example of substituent effects on a biphenyl core. nih.gov Researchers performed a matched-pair analysis comparing an unsubstituted analog with several ortho-substituted analogs. The results demonstrated that substitution at the ortho-position of the biphenyl ring generally yielded more potent inhibitors. nih.gov

Data derived from a study on ortho-substituted biphenyl mannoside FimH antagonists, demonstrating the impact of different functional groups on biological activity. nih.gov

The trend in potency (CF3 > Cl = Me > OMe > F) correlated well with increased hydrophobicity, suggesting that enhanced hydrophobic contact with the target protein's binding pocket was responsible for the improved activity. nih.gov The trifluoromethyl analog was the most potent, highlighting the strategic advantage of this substituent in analog design. nih.gov

Comparative Analysis with Structurally Related Biphenyl Derivatives

Comparing this compound with its structural relatives reveals how modifications to the biphenyl scaffold dictate biological function and target specificity. The core structure is versatile, but its activity profile is highly dependent on the nature and position of its substituents and appended chemical moieties.

For instance, the addition of a methoxy-nicotinamide group to a related biphenyl amine transforms the molecule into a potent S1P1 agonist. nih.govacs.org In contrast, incorporating the trifluoromethyl-phenyl group into a larger, more complex naphthoic acid structure results in a highly selective P2Y14R antagonist. nih.gov

A study on fluorine- and trifluoromethyl-substituted biphenyl derivatives as potential antimicrobial agents targeting Escherichia coli FabH further illustrates this diversity. researchgate.net The analysis found that bis-fluoro substitution at the meta-position of the biphenyl backbone synergistically contributed to the compounds' antimicrobial efficacy. researchgate.net Another series of analogs, (S)-2-(substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamides, were evaluated for cytotoxic activity against breast cancer cells. In this series, an analog with a para-trifluoromethoxy (-OCF3) substituent on the N2-benzyl group exhibited excellent activity and tumor selectivity. mdpi.com

A comparative overview of structurally related biphenyl derivatives, highlighting how scaffold and substituent modifications alter biological targets and activity. nih.govnih.govnih.govresearchgate.net

Computational Chemistry and Molecular Modeling Studies of the Chemical Compound

Density Functional Theory (DFT) Applications for Electronic and Structural Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. DFT calculations allow for the optimization of the molecular geometry of 4'-(Trifluoromethyl)-1,1'-biphenyl-2-carboxamide, providing precise data on bond lengths, bond angles, and dihedral angles. For instance, in related biphenyl (B1667301) structures, DFT has been used to determine the dihedral angle between the two phenyl rings, a critical parameter influencing the molecule's conformation and interaction capabilities. nih.gov

A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are fundamental descriptors of a molecule's chemical reactivity and kinetic stability. nih.govjournaleras.com A smaller energy gap generally implies higher reactivity. biointerfaceresearch.com For analogous aromatic compounds, DFT calculations at levels like B3LYP/6-311++G(d,p) have been employed to compute these values, which are crucial for understanding the electronic transitions and charge transfer properties within the molecule. nih.govjournaleras.com

DFT is also utilized to generate molecular electrostatic potential (MEP) maps. These maps visualize the electron density distribution and are invaluable for identifying electrophilic and nucleophilic sites within the molecule. For this compound, the MEP would likely show negative potential around the oxygen atom of the carboxamide group and the fluorine atoms of the trifluoromethyl group, indicating regions susceptible to electrophilic attack.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. researchgate.net This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of molecules like this compound with biological targets. Studies on structurally similar biphenyl carboxamide derivatives have utilized docking programs like AutoDock and Glide to investigate their binding modes within the active sites of enzymes such as cyclooxygenases (COX). researchgate.net

The docking process generates a score, often expressed in kcal/mol, which estimates the binding free energy. A lower score typically indicates a more favorable binding interaction. nih.gov The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the target protein. researchgate.netnih.gov For this compound, the carboxamide group could act as a hydrogen bond donor and acceptor, while the biphenyl rings are likely to engage in hydrophobic and π-π stacking interactions. The trifluoromethyl group, known for its strong electron-withdrawing nature and lipophilicity, can also form specific interactions, including halogen bonds or multipolar interactions with the protein backbone, potentially enhancing binding affinity. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are employed to assess the conformational stability of the this compound-protein complex and to analyze the dynamics of their interaction.

An MD simulation begins with the docked complex and calculates the trajectory of all atoms over a specific period, typically nanoseconds to microseconds. The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable RMSD profile suggests that the ligand remains securely bound in the active site. Furthermore, root-mean-square fluctuation (RMSF) analysis can pinpoint which parts of the protein and ligand are more flexible or rigid. These simulations provide a more realistic understanding of the binding event by accounting for the flexibility of both the ligand and the receptor in a simulated physiological environment. nih.gov

Prediction of Molecular Properties and Reactivity Profiles

Computational methods are adept at predicting a wide range of molecular properties and reactivity descriptors for this compound. These properties are derived from the molecule's electronic structure, often calculated using DFT. biointerfaceresearch.com

Global chemical reactivity descriptors, such as ionization potential, electron affinity, electronegativity (χ), chemical hardness (η), and softness (S), can be calculated from HOMO and LUMO energies. journaleras.com These descriptors provide a quantitative measure of the molecule's reactivity. For example, chemical hardness indicates resistance to change in electron distribution, with harder molecules being less reactive. journaleras.com

The trifluoromethyl group significantly influences the molecule's properties. It is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.com Its high lipophilicity can also improve membrane permeability, a critical factor for bioavailability. mdpi.com Computational models can predict properties like the partition coefficient (logP), which quantifies this lipophilicity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For biphenyl carboxamide analogues, QSAR studies have been successfully employed to develop models that predict their anti-inflammatory or analgesic activities. researchgate.netmedcraveonline.com

To build a QSAR model, a set of molecules with known activities is used as a training set. medcraveonline.com For each molecule, various molecular descriptors are calculated, which can be categorized as constitutional, topological, electronic, or thermodynamic. researchgate.net Multiple Linear Regression (MLR) is a common technique used to generate a mathematical equation that correlates a selection of these descriptors with the observed biological activity. nih.gov

The statistical quality and predictive power of a QSAR model are assessed using parameters like the coefficient of determination (r²) and the cross-validated correlation coefficient (Q²). plos.org A robust QSAR model can reveal which molecular properties are crucial for activity. For example, studies on related compounds have shown that thermodynamic, structural, and electronic parameters strongly govern their anti-inflammatory effects. researchgate.net Such models are invaluable for designing new, more potent derivatives of this compound by optimizing the key structural features identified by the QSAR equation. medcraveonline.com

Advanced Research Applications and Potential Scientific Roles of the Chemical Compound

Utilization as a Versatile Synthetic Precursor and Chemical Intermediate in Organic Synthesis

The structural framework of 4'-(Trifluoromethyl)-1,1'-biphenyl-2-carboxamide is readily identifiable within a variety of more complex, biologically active molecules. Its utility as a synthetic precursor stems from the reactivity of its constituent functional groups. The carboxamide moiety can undergo various chemical transformations, and the biphenyl (B1667301) structure provides a rigid scaffold that can be further functionalized.

In the synthesis of more elaborate compounds, the precursor to this carboxamide, 4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid, is often used. This carboxylic acid can be activated and coupled with a diverse array of amine-containing molecules to generate a library of carboxamide derivatives. This straightforward synthetic accessibility makes it a valuable intermediate for medicinal chemists. For instance, its role is pivotal in the construction of intricate molecules designed for specific biological targets, such as the microsomal triglyceride transfer protein (MTP) inhibitor, dirlotapide (B1670757). The synthesis of such molecules underscores the importance of this compound and its related precursors in multi-step organic syntheses.

Scaffold for Design and Optimization in Pharmaceutical Research

The biphenyl carboxamide scaffold, particularly with the inclusion of a trifluoromethyl group, has proven to be a fruitful starting point for the development of new therapeutic agents across various disease areas. The biphenyl unit provides a desirable spatial arrangement for interaction with biological targets, while the carboxamide and trifluoromethyl groups contribute to the electronic and pharmacokinetic properties of the resulting molecules.

Investigation as a Scaffold for Angiotensin II Receptor Modulation Research

The biphenyl scaffold is a well-established pharmacophore in the design of angiotensin II receptor antagonists. These agents are critical in the management of hypertension and other cardiovascular diseases. The prototypical example is Losartan, which features a biphenyl-tetrazole structure. Research in this area has extensively explored modifications of the biphenyl ring system to optimize receptor binding and functional activity.

While direct studies on this compound as an angiotensin II receptor modulator are not prominent, the foundational biphenyl structure is of high relevance. Structure-activity relationship (SAR) studies have shown that substituents on the biphenyl rings are critical for affinity to the AT1 receptor. The introduction of fluorine-containing groups, such as trifluoromethyl, is a common strategy in medicinal chemistry to enhance the potency and pharmacokinetic profile of drug candidates. Therefore, derivatives of this compound represent a logical, albeit not yet fully explored, avenue for the development of novel non-peptide angiotensin II receptor antagonists. The core structure provides the necessary three-dimensional orientation for receptor interaction, and the trifluoromethyl group could offer advantageous properties.

Exploration in the Context of Microsomal Triglyceride Transfer Protein (MTP) Inhibition Research

A significant application of the this compound scaffold is in the development of microsomal triglyceride transfer protein (MTP) inhibitors. MTP is a key protein in the assembly and secretion of apolipoprotein B-containing lipoproteins in the liver and intestines. Inhibition of MTP can lead to reduced levels of circulating lipids, which is a therapeutic strategy for conditions like obesity and dyslipidemia.

A prominent example is the drug dirlotapide, a gut-selective MTP inhibitor. nih.govnih.gov The chemical structure of dirlotapide is 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide. mdpi.com This molecule incorporates the this compound core, demonstrating its direct utility as a scaffold in this field. Dirlotapide has shown excellent potency against the MTP enzyme in both HepG2 cells and canine hepatocytes. mdpi.com

| Compound | Chemical Name | Therapeutic Target | Key Research Finding |

|---|---|---|---|

| Dirlotapide | 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide | Microsomal Triglyceride Transfer Protein (MTP) | Demonstrated excellent potency against MTP enzyme in HepG2 cells and canine hepatocytes. mdpi.com |

Application in Sphingosine-1-Phosphate Receptor (S1P1) Agonist Research

The sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor that plays a crucial role in lymphocyte trafficking. Modulators of this receptor have therapeutic applications in autoimmune diseases such as multiple sclerosis. The trifluoromethyl-biphenyl-carboxamide scaffold has been investigated in the quest for novel S1P1 receptor agonists.

Research has led to the discovery of 4-methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide, a potent and selective S1P1 agonist. While this compound is an isomer of a derivative of this compound (featuring the trifluoromethyl group at the 2-position of the biphenyl ring), it highlights the utility of the broader trifluoromethyl-biphenyl-carboxamide scaffold in this therapeutic area. This particular agonist is noteworthy as it lacks the typical polar headgroup found in many S1P1 agonists. Despite this, it demonstrates excellent potency with an EC50 of 0.035 μM and over 100-fold selectivity against other S1P receptor subtypes. In vivo studies in rats have shown that it can induce a significant, dose-dependent reduction in circulating lymphocytes.

Research into P2Y14 Receptor Antagonists

The P2Y14 receptor is a G protein-coupled receptor activated by UDP-sugars, and it is implicated in inflammatory responses. Consequently, antagonists of this receptor are being explored as potential treatments for inflammatory conditions. The biphenyl scaffold, particularly with a trifluoromethyl-phenyl moiety, has been identified as a key structural element for potent P2Y14 receptor antagonists.

One of the lead compounds in this area is 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid (PPTN). Although not a direct carboxamide derivative of the title compound, its structure underscores the importance of the 4-(trifluoromethyl)phenyl group for high affinity and selectivity at the P2Y14 receptor. Computational modeling and structure-activity relationship studies have indicated that this trifluoromethyl-phenyl group is optimally positioned within a hydrophobic region of the receptor's binding site. This has guided the design of newer antagonists based on a 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-5-(aryl)benzoic acid scaffold, where the aryl group is often a 4-(trifluoromethyl)phenyl moiety.

Development of Compounds for Potential Anticancer Activity Research (in vitro mechanistic studies)

The biphenyl and carboxamide moieties are prevalent in a wide range of compounds investigated for their anticancer properties. These structural motifs can interact with various biological targets implicated in cancer progression. Biphenyl derivatives have been explored for their antiproliferative effects against a variety of cancer cell lines. researchgate.net Similarly, carboxamide-containing compounds are a significant class of anticancer agents. nih.gov

Research on Compounds with Potential Antimicrobial and Antibiofilm Properties (in vitro studies)

Direct in vitro studies detailing the antimicrobial or antibiofilm efficacy of this compound are not prominently featured in the reviewed scientific literature. However, the broader class of compounds containing trifluoromethyl and biphenyl groups has been a subject of investigation for antimicrobial properties.

Research into related structures suggests the potential for bioactivity. For instance, studies on other novel fluorine- and trifluoromethyl-substituted biphenyl derivatives have demonstrated antibacterial activity against strains such as Escherichia coli, with molecular docking studies suggesting the enzyme FabH as a potential target. researchgate.net Similarly, various N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have been shown to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria and can prevent and eradicate biofilms of methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. nih.gov The presence of the trifluoromethyl group is often correlated with increased lipophilicity and membrane permeability, which can contribute to enhanced antimicrobial effects. nih.gov However, without specific experimental data for this compound, its activity remains hypothetical.

Development in Materials Science and Advanced Functional Materials Research

There is a notable absence of specific research detailing the use of this compound as a component in advanced functional materials.

Applications in Photonic Materials Research

Specific research on the application of this compound in photonic materials has not been identified. The development of materials for photonics, such as organic semiconductors or components for liquid crystal displays, has explored other types of biphenyl derivatives, but not this specific carboxamide. acs.orgnih.gov

Exploration as a Ligand in Coordination Chemistry

There is no available research that explores the use of this compound as a ligand in coordination chemistry. The carboxamide group contains potential donor atoms (oxygen and nitrogen) that could coordinate to metal centers. Studies in coordination chemistry have investigated other fluorinated ligands, including isomeric trifluoromethyl-pyridine carboxylic acids, to synthesize metal complexes and study their structures and properties. rsc.org These studies demonstrate that trifluoromethyl-containing ligands can form stable complexes with metals like Zinc(II), but research has not yet extended to include this compound. rsc.org

Analytical and Spectroscopic Characterization Methodologies in Research on the Chemical Compound

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 4'-(Trifluoromethyl)-1,1'-biphenyl-2-carboxamide. By interacting with the molecule using various forms of electromagnetic radiation, these techniques provide detailed information about its atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. It provides information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

¹H NMR Spectroscopy: In a ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons on the two biphenyl (B1667301) rings and the protons of the amide (-CONH₂) group. The protons on the trifluoromethyl-substituted ring would be influenced by the strong electron-withdrawing nature of the -CF₃ group, typically shifting their signals downfield. The protons on the other ring are influenced by the carboxamide group. The coupling patterns (splitting of signals) between adjacent protons provide critical information about their relative positions. While specific spectral data for this compound is not widely published, data from the related precursor, 4-(Trifluoromethyl)-1,1'-biphenyl, illustrates the expected signals for the core biphenyl structure. rsc.orgrsc.org

¹³C NMR Spectroscopy: A ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, one would expect to see distinct signals for the carbonyl carbon of the amide, the carbon atom of the trifluoromethyl group, and the various aromatic carbons. The carbon of the -CF₃ group typically appears as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons provide insight into the electronic effects of the substituents on each ring. rsc.org

Illustrative NMR Data for a Related Compound: 4-(Trifluoromethyl)-1,1'-biphenyl rsc.org (Solvent: CDCl₃, Frequency: 400 MHz for ¹H, 100 MHz for ¹³C)

| Type | Chemical Shift (δ) ppm | Description |

| ¹H NMR | 7.74-7.69 (m, 4H), 7.62 (d, J = 7.5 Hz, 2H), 7.52-7.48 (m, 2H), 7.45-7.41 (m, 1H) | Aromatic protons of the biphenyl system. |

| ¹³C NMR | 144.8, 139.8, 129.3 (q, JC-F = 32.2 Hz), 129.0, 128.2, 127.4, 127.3, 125.7 (q, JC-F = 3.8 Hz) | Aromatic carbons. The quartets (q) indicate coupling between carbon and fluorine atoms. |

| ¹³C NMR | 124.3 (q, JC-F = 268.9 Hz) | Carbon of the trifluoromethyl (-CF₃) group, showing a large coupling constant with the fluorine atoms. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the IR spectrum would exhibit characteristic absorption bands. Key expected vibrations include the N-H stretches from the primary amide, typically appearing as two bands in the range of 3100-3500 cm⁻¹. A strong absorption band corresponding to the C=O (carbonyl) stretch of the amide group would be prominent around 1640-1680 cm⁻¹. Additionally, strong bands in the 1100-1350 cm⁻¹ region are characteristic of the C-F stretching vibrations of the trifluoromethyl group. mdpi.com Aromatic C-H and C=C stretching vibrations would also be visible.

High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique used to determine the elemental formula of a compound. It measures the mass-to-charge ratio (m/z) of an ion to a very high degree of precision (typically to four or more decimal places). For this compound (C₁₄H₁₁F₃N₁O₁), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass with the theoretically calculated mass. This technique is crucial for unequivocally confirming the identity of a newly synthesized compound. beilstein-journals.org

Standard Mass Spectrometry (MS) provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. The fragmentation pattern, generated by the breakdown of the molecular ion in the mass spectrometer, would show characteristic losses of fragments such as the amide group (-CONH₂) or the trifluoromethyl group (-CF₃), helping to piece together the molecular structure. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Elucidation